DL-Methionylglycine ethyl ester
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Overview
Description
DL-Methionylglycine ethyl ester is a synthetic compound with the chemical formula C9H18N2O3S It is an ester derivative of methionine and glycine, two amino acids that play crucial roles in various biological processes
Preparation Methods
Synthetic Routes and Reaction Conditions
DL-Methionylglycine ethyl ester can be synthesized through the esterification of methionine and glycine. One common method involves the reaction of methionine with glycine in the presence of an alcohol, such as ethanol, and a catalyst like sulfuric acid. The reaction typically proceeds under mild heating conditions to facilitate the formation of the ester bond .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of more efficient catalysts and optimized reaction conditions to increase yield and purity. Methods such as continuous flow synthesis and the use of advanced catalytic systems are employed to scale up the production while maintaining high standards of quality .
Chemical Reactions Analysis
Types of Reactions
DL-Methionylglycine ethyl ester undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the methionine moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
DL-Methionylglycine ethyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and peptide chemistry.
Biology: Studied for its potential role in modulating biological pathways involving methionine and glycine.
Medicine: Investigated for its potential therapeutic effects, including antioxidant and anti-inflammatory properties.
Industry: Utilized in the synthesis of pharmaceuticals and fine chemicals
Mechanism of Action
The mechanism by which DL-Methionylglycine ethyl ester exerts its effects involves its interaction with various molecular targets and pathways. The compound can modulate the activity of enzymes involved in amino acid metabolism and oxidative stress responses. It may also influence cellular signaling pathways related to inflammation and cell survival .
Comparison with Similar Compounds
Similar Compounds
Methionine ethyl ester: An ester derivative of methionine.
Glycine ethyl ester: An ester derivative of glycine.
N-acetylmethionine: An acetylated derivative of methionine.
Uniqueness
DL-Methionylglycine ethyl ester is unique due to its combined structure of methionine and glycine, which allows it to exhibit properties of both amino acids. This dual functionality makes it a versatile compound in various applications, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C9H18N2O3S |
---|---|
Molecular Weight |
234.32 g/mol |
IUPAC Name |
ethyl 2-[(2-amino-4-methylsulfanylbutanoyl)amino]acetate |
InChI |
InChI=1S/C9H18N2O3S/c1-3-14-8(12)6-11-9(13)7(10)4-5-15-2/h7H,3-6,10H2,1-2H3,(H,11,13) |
InChI Key |
CSNCNQVYZGYQLG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CNC(=O)C(CCSC)N |
Origin of Product |
United States |
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